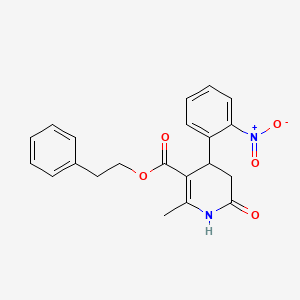
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide, commonly referred to as MMMPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMPB belongs to the family of phenylbutanamides and is structurally similar to other compounds such as fenbufen and ibuprofen.
Mécanisme D'action
The exact mechanism of action of MMMPB is not fully understood, but it is believed to work through multiple pathways. MMMPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. MMMPB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
MMMPB has been shown to have a range of biochemical and physiological effects. In animal models, MMMPB has been shown to reduce inflammation and pain, inhibit cancer cell growth, and improve cognitive function. MMMPB has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMMPB in lab experiments is its potential as a therapeutic agent for various medical conditions. MMMPB has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development. However, one of the limitations of using MMMPB in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on MMMPB. One area of research is the development of MMMPB as a therapeutic agent for chronic pain and inflammation. Another area of research is the development of MMMPB as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MMMPB and its potential side effects.
Conclusion
In conclusion, MMMPB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMPB has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development. Further research is needed to fully understand the mechanism of action of MMMPB and its potential as a therapeutic agent for various medical conditions.
Méthodes De Synthèse
The synthesis of MMMPB is a multistep process that involves the reaction of 2-methoxy-5-methylphenylacetic acid with phenylmagnesium bromide, followed by the reaction of the resulting product with 1-bromo-4-phenylbutane. The final product is then purified through recrystallization to obtain MMMPB in its pure form.
Applications De Recherche Scientifique
MMMPB has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is its potential as an analgesic and anti-inflammatory agent. MMMPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.
In addition to its anti-inflammatory properties, MMMPB has also been studied for its potential as an anti-cancer agent. Studies have shown that MMMPB inhibits the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-11-12-17(21-2)16(13-14)19-18(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBDKDFYUMCJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)
![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)

![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)